molecular formula C7H15N B12289657 (3R)-3-Ethylpiperidine

(3R)-3-Ethylpiperidine

Cat. No.: B12289657
M. Wt: 113.20 g/mol
InChI Key: YLUDSYGJHAQGOD-SSDOTTSWSA-N
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Description

(3R)-3-Ethylpiperidine is a chiral piperidine derivative with the molecular formula C7H15N. It is an organic compound that features a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is notable for its stereochemistry, as it possesses a specific three-dimensional arrangement that distinguishes it from other isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Ethylpiperidine can be achieved through several methods. One common approach involves the reduction of 3-ethylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Another method involves the catalytic hydrogenation of 3-ethylpyridine using a palladium or platinum catalyst under high pressure and temperature. This method is advantageous due to its high yield and selectivity for the desired this compound enantiomer.

Industrial Production Methods

In an industrial setting, this compound can be produced via continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high conversion rates and selectivity, ensuring the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can further modify the compound, such as reducing the N-oxide back to the parent amine using reducing agents like zinc and acetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), zinc and acetic acid

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Parent amine

    Substitution: N-substituted derivatives

Scientific Research Applications

(3R)-3-Ethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-Ethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Ethylpiperidine: The enantiomer of (3R)-3-Ethylpiperidine, differing only in the spatial arrangement of atoms.

    3-Methylpiperidine: A similar compound with a methyl group instead of an ethyl group.

    4-Ethylpiperidine: A structural isomer with the ethyl group located at the fourth position of the piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(3R)-3-ethylpiperidine

InChI

InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1

InChI Key

YLUDSYGJHAQGOD-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H]1CCCNC1

Canonical SMILES

CCC1CCCNC1

Origin of Product

United States

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